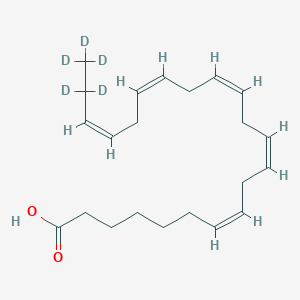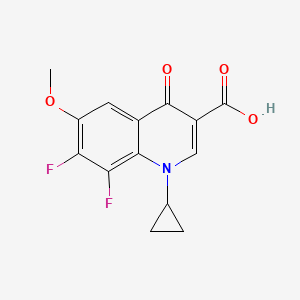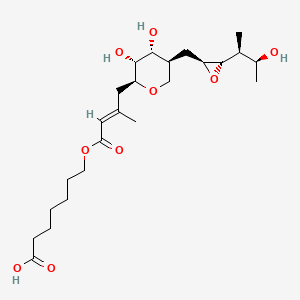
Pentachloronitrobenzene-13C6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentachloronitrobenzene-13C6 is a stable isotope-labeled compound, where all six carbon atoms in the benzene ring are replaced with carbon-13 isotopes. This compound is a derivative of pentachloronitrobenzene, which is known for its use as a fungicide. The molecular formula of this compound is 13C6Cl5NO2, and it has a molecular weight of 301.29 g/mol .
作用機序
Target of Action
Pentachloronitrobenzene-13C6, typically abbreviated as PCNB-13C6, is primarily targeted towards fungi . It is used as a fungicide to suppress the growth of fungi in various crops .
Mode of Action
It is known that it interacts with its targets (fungi) and causes changes that inhibit their growth .
Biochemical Pathways
PCNB-13C6 affects several biochemical pathways. It is labile in soil, with a half-life of 1.8 days . It degrades to other metabolites, mainly reducing to pentachloroaniline (PCA), but also to pentachlorophenol (PCP) through hydrolysis and pentachlorothioanisole (PCTA) . Another metabolite is methyl pentachlorophenyl sulfide (MPCPS) .
Pharmacokinetics
The pharmacokinetics of PCNB-13C6 involves its absorption, distribution, metabolism, and excretion (ADME). It is slightly soluble in alcohols , which may affect its bioavailability.
Result of Action
The result of PCNB-13C6’s action is the suppression of fungal growth in various crops . This leads to the prevention of fungal diseases in these crops, thereby enhancing their yield and quality.
Action Environment
The action of PCNB-13C6 is influenced by environmental factors. For instance, nanoparticles in the soil can facilitate the accumulation of PCNB-13C6 in earthworms . This suggests that the presence of certain substances in the environment can enhance the action of PCNB-13C6. Furthermore, it is labile in soil , indicating that its stability and efficacy can be affected by soil conditions.
生化学分析
Biochemical Properties
It is known that Pentachloronitrobenzene, a similar compound, can interact with various biomolecules
Cellular Effects
Studies on Pentachloronitrobenzene have shown that it can cause oxidative damage to earthworm coelomocytes, leading to cell membrane damage and cell death . It is also known to alter progesterone production and primordial follicle recruitment in cultured granulosa cells and rat ovary .
Molecular Mechanism
Pentachloronitrobenzene, a related compound, is known to be a quasi-planar hexa-substituted benzene formed by a benzene ring decorated with a –NO2 group and five chlorine atoms
Temporal Effects in Laboratory Settings
It is known that Pentachloronitrobenzene and Hexachlorobenzene, similar compounds, are highly toxic and widespread in every environmental compartment
Dosage Effects in Animal Models
Animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy
Metabolic Pathways
It is known that 13C metabolic flux analysis (13C-MFA) has emerged as a forceful tool for quantifying in vivo metabolic pathway activity of different biological systems
Transport and Distribution
It is known that Pentachloronitrobenzene can be transported in soil
Subcellular Localization
Studying the subcellular localization of proteins using microscopy has been instrumental in understanding cellular processes
準備方法
Synthetic Routes and Reaction Conditions
Pentachloronitrobenzene-13C6 can be synthesized through the chlorination of nitrobenzene-13C6. The process involves the following steps:
Chlorination of Nitrobenzene-13C6: Nitrobenzene-13C6 is chlorinated using chlorine gas in the presence of a catalyst such as iodine.
Purification: The resulting product is purified through recrystallization to obtain pure this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorosulfuric acid and chlorine gas, with continuous monitoring of reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
Pentachloronitrobenzene-13C6 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and a palladium catalyst are commonly used for the reduction of the nitro group.
Substitution: Sodium ethoxide in ethanol can be used for nucleophilic substitution reactions.
Major Products Formed
Reduction: The reduction of this compound yields Pentachloroaniline-13C6.
Substitution: Nucleophilic substitution reactions can yield various derivatives depending on the nucleophile used.
科学的研究の応用
Pentachloronitrobenzene-13C6 has several scientific research applications, including:
Chemistry: It is used as a reference material in mass spectrometry and nuclear magnetic resonance spectroscopy due to its stable isotope labeling.
Biology: It is used in studies involving the metabolism and degradation of chlorinated aromatic compounds.
Medicine: Research on the effects of chlorinated compounds on human health often involves this compound as a model compound.
Industry: It is used in the development of new fungicides and pesticides
類似化合物との比較
Similar Compounds
Pentachloronitrobenzene: The non-labeled version of Pentachloronitrobenzene-13C6, used as a fungicide.
Hexachlorobenzene: Another chlorinated aromatic compound with similar applications but different chemical properties.
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it valuable in analytical chemistry and research applications. The carbon-13 labeling allows for precise tracking and analysis in various scientific studies .
特性
CAS番号 |
362044-64-2 |
|---|---|
分子式 |
C6Cl5NO2 |
分子量 |
301.275 |
IUPAC名 |
1,2,3,4,5-pentachloro-6-nitrobenzene |
InChI |
InChI=1S/C6Cl5NO2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChIキー |
LKPLKUMXSAEKID-IDEBNGHGSA-N |
SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[N+](=O)[O-] |
同義語 |
1,2,3,4,5-Pentachloronitrobenzene-13C6; 2,3,4,5,6-Pentachloronitrobenzene-13C6; Avicol (pesticide)-13C6; Batrilex-13C6; Botrilex-13C6; Brassicol-13C6; Brassicol 75-13C6; Brassicol Super-13C6; Chinozan-13C6; Fartox-13C6; Folosan-13C6; Fomac 2-13C6; GC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R-exo)-N-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)-2-pyridinemethanamine](/img/structure/B568827.png)

![(2S,3S)-3-[[[(1S)-1-[[(4-Azidobutyl)amino]carbonyl]-3-methylbutyl]amino]carbonyl]-2-oxiranecarboxylic Acid Ethyl Ester](/img/structure/B568831.png)










